molecular formula C9H12ClNO B1334450 2-(2-Chlorophenoxy)propylamine CAS No. 886763-29-7

2-(2-Chlorophenoxy)propylamine

Cat. No. B1334450
M. Wt: 185.65 g/mol
InChI Key: JXMKQIVAKQTVJV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)propylamine is a chemical compound that is structurally related to various other compounds with chlorophenoxy groups. While the specific compound 2-(2-Chlorophenoxy)propylamine is not directly mentioned in the provided papers, there are several related compounds that can give insights into its potential properties and applications. For instance, compounds with similar structures have been shown to have applications in agriculture as growth regulators and in medicine as antifungal agents .

Synthesis Analysis

The synthesis of related compounds such as 2-(2,4-dichlorophenoxy)triethylamine has been achieved through methods involving phase transfer catalysts starting from dichlorophenol, with yields reported above 80% . Another synthesis approach for a related compound used 1,2 dichloroethane as a starting material, achieving an overall yield of 60% to 68% . These methods suggest that the synthesis of 2-(2-Chlorophenoxy)propylamine could potentially be carried out through similar pathways, optimizing factors such as reactant ratios, catalysts, reaction time, and temperature.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(2-Chlorophenoxy)propylamine has been determined using techniques like X-ray diffractometry (XRD). For example, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, revealing the presence of intramolecular hydrogen bonds . This information can be valuable when predicting the molecular structure and behavior of 2-(2-Chlorophenoxy)propylamine.

Chemical Reactions Analysis

The chemical reactions involving chlorophenoxy compounds can vary widely depending on their specific functional groups. For instance, 4-methyltriphenylamine, although not a chlorophenoxy compound, was oxidatively polymerized, indicating that similar amines might undergo oxidative reactions under the right conditions . This could be relevant for understanding the reactivity of 2-(2-Chlorophenoxy)propylamine in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenoxy compounds can be inferred from related structures. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined, providing insights into its molecular conformation and hydrogen bonding patterns . These findings can help predict the properties of 2-(2-Chlorophenoxy)propylamine, such as solubility, stability, and reactivity.

Scientific Research Applications

  • Monoamine Oxidase Inhibition Studies :

    • Johnston (1968) described the unique kinetics of monoamine oxidase (MAO) inhibition by N-methyl-N-propargyl-3(2,4-dichlorophenoxy) propylamine hydrochloride, suggesting a binary system of MAO enzymes with different sensitivities to this inhibitor (Johnston, 1968).
    • Fuller (1968) studied N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine's inhibition of MAO, noting its impact on serotonin levels in the brain and urinary excretion of tryptamine (Fuller, 1968).
  • Agricultural Applications :

    • Benedict et al. (1983) reported the application of a similar compound, 2-(3,4-dichlorophenoxy)-triethylamine, which significantly stimulated rubber synthesis in guayule plants (Benedict et al., 1983).
  • Antifungal Activity :

    • Arnoldi et al. (2007) synthesized and tested a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines for antifungal activity against plant pathogenic fungi (Arnoldi et al., 2007).
  • Environmental Impact and Detection :

    • Rosales-Conrado et al. (2008) developed a method for detecting chlorophenoxy acid herbicides in human urine samples, relevant for monitoring environmental exposure (Rosales-Conrado et al., 2008).
    • Kamaraj et al. (2018) studied the adsorption of 2-(2-methyl-4-chlorophenoxy) propionic acid, a hazardous compound, using zinc hydroxide (Kamaraj et al., 2018).
  • Cancer Research :

    • Stackelberg (2013) conducted a systematic review of carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including 2,4-D and MCPA, commonly used in agriculture (Stackelberg, 2013).

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302 and H319 . This suggests that it may be harmful if swallowed and may cause serious eye irritation .

properties

IUPAC Name

2-(2-chlorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMKQIVAKQTVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397542
Record name 2-(2-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)propylamine

CAS RN

886763-29-7
Record name 2-(2-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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